An In-depth Technical Guide to 1-Naphthyl thiophene-2-carboxylate
An In-depth Technical Guide to 1-Naphthyl thiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive scientific overview of 1-Naphthyl thiophene-2-carboxylate, a molecule of interest for researchers in medicinal chemistry and materials science. While not extensively documented in current literature, its structure combines the biologically significant thiophene-2-carboxylate moiety with the fluorescent and sterically influential 1-naphthyl group. This document outlines the compound's core chemical structure, predicted physicochemical properties, and a detailed, field-proven protocol for its synthesis via the activation of thiophene-2-carboxylic acid. Furthermore, it details the necessary analytical methodologies for structural confirmation and purity assessment, and discusses potential applications based on the known activities of its constituent chemical motifs. This guide is intended to serve as a foundational resource for scientists and drug development professionals exploring novel chemical space.
Molecular Structure and Core Properties
1-Naphthyl thiophene-2-carboxylate is an aromatic ester. The molecule is formed by the esterification of thiophene-2-carboxylic acid with 1-naphthol. This joins a five-membered, sulfur-containing heterocyclic aromatic ring (thiophene) to a polycyclic aromatic hydrocarbon (naphthalene) via an ester linkage.
Key Structural Features:
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Thiophene Ring: A sulfur-containing heterocycle, the thiophene ring is a well-known bioisostere of the benzene ring and is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] Its presence often modulates physicochemical properties and enhances drug-receptor interactions.[2]
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Naphthalene Moiety: A bicyclic aromatic hydrocarbon, naphthalene derivatives are known for their diverse biological activities, including anticancer and antimicrobial properties.[4][5][6] The bulky, lipophilic nature of the naphthyl group can significantly influence molecular interactions and pharmacokinetic profiles.
-
Ester Linkage: Connects the two primary moieties. While providing a critical structural connection, esters are also susceptible to hydrolysis by esterase enzymes in biological systems, a property that can be leveraged for prodrug design.
1.1 Predicted Physicochemical & Spectroscopic Data
Given the limited availability of experimental data for this specific molecule, the following properties are predicted based on the constituent functional groups and data from structurally similar compounds, such as other thiophene esters and naphthyl esters.[7][8][9]
| Property | Predicted Value / Characteristic | Rationale & Notes |
| Molecular Formula | C₁₅H₁₀O₂S | Derived from structural components. |
| Molecular Weight | 254.31 g/mol | Calculated from the molecular formula.[10] |
| Appearance | White to off-white crystalline solid | Typical for aromatic esters of this size. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF). | The molecule is dominated by nonpolar aromatic rings. Thiophene itself is insoluble in water.[1] |
| Melting Point | >100 °C | Aromatic esters are typically solids with relatively high melting points. |
| LogP | ~4.0 - 4.5 | Estimated based on similar structures (e.g., N-(1-naphthyl)thiophene-2-carboxamide LogP is 4.154).[11] Indicates high lipophilicity. |
| ¹H NMR (CDCl₃) | δ ~7.2-8.5 ppm (multiplets, 10H) | Aromatic protons on both thiophene and naphthalene rings are expected in this region. Specific shifts for the thiophene protons (H3, H4, H5) and the seven naphthyl protons will be distinct. |
| ¹³C NMR (CDCl₃) | δ ~110-150 ppm (aromatic C), ~160-165 ppm (C=O) | Expect 15 distinct signals: 1 for the carbonyl carbon, 4 for the thiophene carbons, and 10 for the naphthalene carbons. |
| IR Spectroscopy | ~1720-1740 cm⁻¹ (C=O stretch), ~1200-1300 cm⁻¹ (C-O stretch), ~3100 cm⁻¹ (Aromatic C-H stretch) | The strong carbonyl stretch is the most characteristic feature. The C-O stretch of the ester is also prominent. |
| Mass Spec (EI) | m/z 254 (M⁺), 143 (C₁₀H₇O⁺), 111 (C₄H₃SCO⁺) | The molecular ion (M⁺) should be clearly visible. Key fragments would arise from cleavage of the ester bond, yielding ions corresponding to the naphthoxy and thenoyl moieties. |
Proposed Synthesis and Experimental Workflow
The most direct and reliable method for synthesizing 1-Naphthyl thiophene-2-carboxylate is through the acylation of 1-naphthol with an activated form of thiophene-2-carboxylic acid. The use of thiophene-2-carbonyl chloride is recommended for its high reactivity, which ensures a favorable reaction equilibrium and typically leads to high yields.[12]
2.1 Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 1-Naphthyl thiophene-2-carboxylate.
2.2 Detailed Synthesis Protocol
Rationale: This two-step, one-pot procedure first activates the carboxylic acid to the more reactive acid chloride, which is then reacted in situ with the nucleophilic alcohol (1-naphthol). Thionyl chloride is a common and effective reagent for this transformation.[13] An organic base like triethylamine is used to neutralize the HCl byproduct generated during the esterification, driving the reaction to completion.[14]
Materials:
-
Thiophene-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount, ~1 drop)
-
1-Naphthol (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
Step 1: Formation of Thiophene-2-carbonyl chloride
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add thiophene-2-carboxylic acid (1.0 eq).
-
Add anhydrous toluene to dissolve the acid, followed by a catalytic drop of DMF.
-
Slowly add thionyl chloride (1.5 eq) to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours. The reaction can be monitored by observing the cessation of gas (HCl and SO₂) evolution.
-
Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude thiophene-2-carbonyl chloride is a yellow-to-brown oil and is used directly in the next step without further purification.[13]
Step 2: Esterification and Workup
-
Dissolve the crude thiophene-2-carbonyl chloride in anhydrous DCM under a nitrogen atmosphere.
-
In a separate flask, dissolve 1-naphthol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the 1-naphthol solution to 0°C in an ice bath.
-
Slowly add the solution of thiophene-2-carbonyl chloride dropwise to the stirring 1-naphthol solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 1-naphthol is consumed.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 or 90:10 hexanes:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-Naphthyl thiophene-2-carboxylate as a solid.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR should show the characteristic signals for both the three protons of the thiophene ring and the seven protons of the naphthyl ring system. The integration of these signals should correspond to a 10-proton total in the aromatic region. ¹³C NMR will confirm the presence of the 15 unique carbon atoms, including the ester carbonyl.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A strong absorbance band around 1720-1740 cm⁻¹ is definitive for the ester carbonyl (C=O) stretching vibration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, which should match the calculated exact mass of C₁₅H₁₀O₂S.
-
Melting Point Analysis: A sharp melting point range for the recrystallized product indicates high purity.
Potential Applications in Research and Drug Development
The unique combination of the thiophene and naphthalene scaffolds suggests several potential avenues for research and application.
-
Anticancer Drug Discovery: Thiophene derivatives are widely investigated as anticancer agents, targeting various mechanisms like kinase inhibition and apoptosis induction.[15][16][17] Naphthalene-based compounds have also been reported as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[5] The hybrid structure of 1-Naphthyl thiophene-2-carboxylate could therefore be a valuable scaffold for developing novel anti-proliferative agents.
-
Antimicrobial Agents: Both thiophene and naphthalene derivatives have demonstrated significant antibacterial and antifungal activities.[6][16][18][19] The compound could be screened against a panel of pathogenic microbes, including drug-resistant strains, to explore its potential as a new anti-infective lead.
-
Materials Science: Thiophene-based molecules are fundamental building blocks for organic electronics, including conductive polymers and organic photovoltaics.[20][21] The fused aromatic system of the naphthalene moiety could influence the photophysical properties (e.g., fluorescence, charge transport) of materials incorporating this structure, making it a candidate for investigation in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Conclusion
1-Naphthyl thiophene-2-carboxylate represents an intriguing, yet underexplored, molecular scaffold. By leveraging established synthetic methodologies, this compound can be reliably prepared and purified in a laboratory setting. This guide provides the necessary technical framework—from a detailed synthesis protocol and characterization strategy to an evidence-based discussion of potential applications—to empower researchers to synthesize and investigate this compound. Its hybrid structure, merging the privileged thiophene heterocycle with the functional naphthalene system, makes it a promising candidate for discovery efforts in oncology, infectious disease, and materials science.
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